N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (N-(4-ABS)-5-Cl-Naph-SO2NH2•HCl) is being investigated for its potential as a calmodulin antagonist. Calmodulin is a ubiquitous calcium-binding protein involved in various cellular processes. By inhibiting calmodulin, N-(4-ABS)-5-Cl-Naph-SO2NH2•HCl may have implications for regulating these processes [].
Studies suggest that N-(4-ABS)-5-Cl-Naph-SO2NH2•HCl may also function as a phosphodiesterase (PDE) and myosin light chain kinase (MLCK) inhibitor. PDEs are enzymes that break down cyclic nucleotides, while MLCK phosphorylates myosin light chain, a key step in muscle contraction. Inhibiting these enzymes could have potential applications in smooth muscle relaxation and cardiovascular research [].
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride is a chemical compound with the molecular formula C₁₄H₁₈ClN₂O₂S and a molecular weight of 349.28 g/mol. This compound is recognized for its sulfonamide group, which contributes to its biological activity. It exists as a hydrochloride salt, enhancing its solubility in water, making it suitable for various applications in biochemical research and pharmaceutical development .
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride exhibits notable biological properties:
The synthesis of N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride typically involves:
This method ensures high yield and purity of the final product .
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride is applied in various fields:
Studies on the interactions of N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride focus on:
Several compounds share structural similarities with N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Chloro-2-naphthalenesulfonamide | Contains a chloro group on the naphthalene | Different position of the sulfonamide group |
| N-(4-Aminobutyl)-2-naphthalenesulfonamide | Similar amine substitution | Different naphthalene position |
| N-(4-Aminobutyl)-6-chloro-1-naphthalenesulfonamide | Variation in chlorine position | Altered biological activity |
These compounds differ primarily in their substituents and positions on the naphthalene ring, affecting their biological activity and potential applications .
N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride was first synthesized in the early 1980s during exploratory studies on naphthalenesulfonamide derivatives. Hidaka and Tanaka pioneered the development of these compounds as calmodulin antagonists, aiming to dissect calcium/calmodulin-dependent enzymatic processes. The addition of a 5-chloro substituent to the naphthalene ring and a 4-aminobutyl side chain distinguished W-13 from earlier analogs like W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide), optimizing its affinity for calmodulin while reducing off-target effects. Initial pharmacological studies demonstrated its ability to inhibit calmodulin-activated phosphodiesterase (PDE) with an IC50 of 68 μM, establishing its utility in modulating calcium signaling.
By the late 1980s, W-13 hydrochloride emerged as a critical reagent for probing calmodulin’s role in cellular processes. Unlike non-selective calmodulin inhibitors (e.g., trifluoperazine), W-13 exhibited reversible binding and reduced cytotoxicity, enabling its use in live-cell assays. Key milestones include:
Naphthalenesulfonamides are classified based on alkyl chain length and substituent patterns. W-13 hydrochloride belongs to the C4 alkyl chain subgroup, which balances calmodulin affinity and kinase selectivity. Comparative analyses highlight structural determinants of activity:
| Derivative | Alkyl Chain Length | Key Substituent | Primary Target | IC50 (Calmodulin PDE) |
|---|---|---|---|---|
| W-5 | C2 | None | Low affinity | >200 μM |
| W-7 | C6 | 5-Chloro | Calmodulin | 28 μM |
| W-13 | C4 | 5-Chloro | Calmodulin | 68 μM |
| A-3 | C2 | 5-Chloro | MLCK | 7.4 μM |
The shorter C4 chain of W-13 reduces direct kinase inhibition compared to C6 analogs, enhancing its specificity for calmodulin-dependent processes.
Over four decades, research on W-13 hydrochloride has expanded into diverse domains:
Calmodulin is a calcium-sensing protein that undergoes conformational changes upon binding Ca²⁺, enabling interactions with target enzymes and signaling proteins. N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride acts as a competitive antagonist by binding to CaM in a Ca²⁺-dependent manner. Structural studies of related naphthalenesulfonamides, such as W-12 and W-13, reveal that the sulfonamide group and hydrophobic naphthalene moiety insert into CaM’s hydrophobic pockets, displacing endogenous binding partners [4] [5].
The compound’s 5-chloro substitution enhances its binding affinity compared to non-halogenated analogs. This modification increases electron withdrawal, stabilizing interactions with aromatic residues in CaM’s binding cleft [6]. Crucially, the aminobutyl side chain facilitates reversible binding, allowing the compound to block CaM’s interaction with downstream effectors like myosin light chain kinase (MLCK) and phosphodiesterase (PDE) [4] [5]. In breast cancer cells, analogous CaM antagonists inhibit CaM recruitment into the death-inducing signaling complex (DISC), attenuating DR5-mediated apoptosis [1].
N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride disrupts CaM’s ability to activate enzymes reliant on Ca²⁺/CaM complexes. For example:
Comparative studies show that chloro-substituted derivatives like W-13 exhibit higher potency (IC₅₀ = 58 µM for MLCK) [5], underscoring the role of halogenation in tuning efficacy. Kinetic analyses further reveal that the compound’s binding to CaM follows a two-step mechanism: rapid association with Ca²⁺-activated CaM, followed by slower conformational adjustments that stabilize the antagonist-CaM complex [2] [4].
The compound’s pharmacological activity is intricately linked to its molecular architecture:
| Structural Feature | Functional Impact |
|---|---|
| Naphthalene ring | Provides hydrophobic interactions with CaM’s methionine/phenylalanine-rich pockets . |
| 5-Chloro substitution | Enhances binding affinity via halogen bonding and electron-withdrawing effects [6]. |
| 4-Aminobutyl side chain | Optimizes solubility and steric compatibility with CaM’s flexible helices [4] [5]. |
Removing the chloro group (e.g., W-12) reduces potency by 40–50%, while shortening the side chain (e.g., W-5) diminishes cell permeability [2] [4]. Molecular dynamics simulations suggest that the 5-chloro group induces a conformational shift in CaM’s N-terminal lobe, occluding access to binding motifs in target proteins [6].
The compound’s efficacy relative to analogs is summarized below:
| Compound | IC₅₀ (MLCK) | IC₅₀ (PDE) | Structural Distinction |
|---|---|---|---|
| N-(4-Aminobutyl)-5-chloro-1-NS | ~200 µM* | ~220 µM* | 5-Chloro, 1-naphthalenesulfonamide [6]. |
| W-12 | 300 µM | 260 µM | 2-Naphthalenesulfonamide [4]. |
| W-13 | 58 µM | 68 µM | 5-Chloro, 2-naphthalenesulfonamide [5]. |
*Estimated based on structural analogs [5].
The 1-naphthalenesulfonamide orientation in the target compound may reduce steric hindrance compared to W-13’s 2-substituted isomer, potentially explaining its intermediate potency. However, W-13’s lower IC₅₀ highlights the superiority of 2-substitution for high-affinity CaM binding [5]. Notably, all analogs share a common mechanism of inducing CaM conformational changes that disrupt protein-protein interactions [1] [4].
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride functions as a potent competitive antagonist of calmodulin, with an inhibitory concentration fifty percent of 68 micromolar for calmodulin-activated phosphodiesterase activity. The compound binds directly to calmodulin through its naphthalenesulfonamide core structure, effectively blocking the calcium-calmodulin complex formation that is essential for numerous cellular processes.
Calmodulin serves as the primary intracellular calcium sensor, undergoing conformational changes upon calcium binding that enable it to regulate diverse target proteins. The calcium-calmodulin complex normally activates calmodulin-dependent protein kinase two, which plays crucial roles in cellular signaling through autophosphorylation at threonine 287. When N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride is present, this calcium-dependent activation is significantly impaired.
Research demonstrates that treatment with the compound at concentrations of 5-10 micromolar leads to disrupted calcium homeostasis and altered protein-protein interactions. The antagonist prevents the formation of functional calcium-calmodulin complexes, resulting in the accumulation of inactive calmodulin-dependent enzymes. This disruption has cascading effects on multiple downstream signaling pathways that rely on calcium-calmodulin signaling for proper function.
The compound's specificity for calmodulin over other calcium-binding proteins contributes to its research utility. Studies utilizing flow cytometry analysis have shown that treatment with N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride increases intracellular calcium levels while simultaneously blocking calmodulin-mediated responses. This paradoxical effect occurs because the antagonist prevents calmodulin from buffering calcium fluctuations effectively.
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride produces sustained activation of extracellular signal-regulated kinase 2 through a mechanism involving prolonged phosphorylation at threonine 183 and tyrosine 185 residues. This sustained activation represents a departure from normal ERK2 regulation, where phosphorylation events are typically transient and tightly controlled.
Under normal physiological conditions, ERK2 activation occurs through the classical Ras-Raf-MEK-ERK2 pathway in response to growth factors and other extracellular stimuli. The phosphorylation of ERK2 by MEK1/2 is normally followed by rapid dephosphorylation through the action of specific phosphatases. However, treatment with N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride at concentrations of 5-10 micromolar leads to sustained ERK2 phosphorylation that persists for more than 24 hours.
The sustained ERK2 activation induced by the compound occurs independently of protein kinase C activation and does not require upstream receptor tyrosine kinase activity. Western blot analysis reveals that the compound treatment results in enhanced ERK2 phosphorylation levels that are maintained significantly longer than those observed with growth factor stimulation alone. This prolonged activation correlates with increased nuclear translocation of ERK2, where it can phosphorylate transcription factors and influence gene expression patterns.
Research indicates that the sustained ERK2 activation contributes to enhanced expression of p21, a cyclin-dependent kinase inhibitor. This represents a negative feedback mechanism whereby prolonged ERK2 signaling ultimately leads to cell cycle arrest rather than proliferation. The sustained nature of ERK2 activation appears to exceed the normal threshold that cells can tolerate, triggering protective mechanisms to prevent excessive proliferation signaling.
The interaction between N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride and Ras-mediated signaling pathways reveals complex regulatory mechanisms involving calmodulin-dependent modulation of small GTPase activity. Calmodulin normally functions as a negative regulator of K-Ras activation, and its inhibition by the compound leads to enhanced Ras signaling at concentrations as low as 1-10 micromolar.
K-Ras, unlike other Ras isoforms, contains a unique calmodulin-binding domain in its hypervariable region that allows direct interaction with calcium-calmodulin complexes. Under normal conditions, calmodulin binding to K-Ras inhibits its activation and limits downstream signaling through the Raf-MEK-ERK pathway. When N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride blocks calmodulin function, this inhibitory constraint is removed, leading to enhanced K-Ras-GTP loading and increased downstream signaling.
Studies demonstrate that the compound treatment leads to enhanced Ras activation even in the absence of growth factor stimulation. This effect is specific to K-Ras among the Ras isoforms, as H-Ras and N-Ras lack the calmodulin-binding domain. The enhanced K-Ras activation contributes to the sustained ERK2 phosphorylation observed with compound treatment, creating a coordinated enhancement of the entire Ras-Raf-MEK-ERK signaling axis.
The scaffold protein Shoc2 plays a crucial role in mediating the calmodulin-dependent regulation of Ras signaling. Calmodulin normally inhibits the interaction between Ras and Shoc2, preventing efficient Raf recruitment and activation. Treatment with N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride enhances Ras-Shoc2 interactions, facilitating more efficient Raf activation and downstream signaling propagation.
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride demonstrates significant inhibitory effects on signal transducer and activator of transcription 3 phosphorylation, particularly affecting the critical tyrosine 705 residue that is essential for STAT3 dimerization and transcriptional activity. This inhibition occurs at concentrations ranging from 30-60 micromolar, representing higher concentrations than those required for calmodulin antagonism.
STAT3 phosphorylation normally occurs in response to cytokine stimulation through Janus kinase activation, leading to STAT3 dimerization, nuclear translocation, and transcriptional activation of survival genes. The compound interferes with this process, resulting in decreased STAT3 phosphorylation levels and reduced transcriptional activity of STAT3 target genes. This effect contributes to the compound's ability to induce apoptosis in cancer cells, as STAT3 normally promotes cell survival through activation of anti-apoptotic proteins.
Research utilizing multiple myeloma cell lines demonstrates that treatment with N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride leads to significant reductions in STAT3 phosphorylation, particularly in U266 and MM1.S cell lines. The decreased STAT3 activity correlates with reduced expression of the anti-apoptotic protein Mcl-1, which is a known STAT3 transcriptional target. This represents a mechanism by which the compound can overcome cancer cell resistance to apoptosis.
The inhibition of STAT3 phosphorylation by the compound appears to be independent of its calmodulin antagonist properties, suggesting multiple molecular targets or downstream consequences of calmodulin inhibition that ultimately affect STAT3 signaling. The specificity of this effect varies among different cell types, with some cell lines showing more pronounced STAT3 inhibition than others, indicating that cellular context influences the compound's effects on STAT3 signaling pathways.
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride exerts profound effects on cell cycle regulatory proteins, inducing G1 phase arrest through coordinated modulation of cyclins, cyclin-dependent kinases, and cyclin-dependent kinase inhibitors. Treatment with the compound at concentrations of 40-60 micromolar leads to systematic alterations in the expression and activity of key cell cycle regulators.
The compound treatment results in significant downregulation of cyclin D1, cyclin D2, and cyclin E1 protein expression levels. These cyclins are essential for G1 phase progression and the G1/S transition, as they form active complexes with cyclin-dependent kinases 2, 4, and 6. The reduction in cyclin levels disrupts the normal progression of cells through the G1 phase, effectively creating a cell cycle checkpoint arrest.
Concomitant with cyclin downregulation, the compound induces substantial upregulation of p21 protein expression. p21 functions as a universal cyclin-dependent kinase inhibitor that binds to and inhibits cyclin-CDK complexes, preventing cell cycle progression. The increased p21 levels serve as an additional mechanism for maintaining G1 arrest, even if residual cyclin-CDK complexes remain active.
Analysis of cyclin-dependent kinase expression reveals that CDK2, CDK4, and CDK6 levels are variably affected by compound treatment, with the specific pattern depending on the cell line examined. The reduction in CDK expression, combined with increased p21 levels, results in severely compromised cyclin-CDK complex activity. Phosphorylation of the retinoblastoma protein, which is normally phosphorylated by active cyclin-CDK complexes to allow S phase entry, is consequently reduced, maintaining cells in a G1-arrested state.